2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
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Overview
Description
2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is a complex organic compound with a unique structure that combines naphthalene, carboxamide, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins, or modulate signaling pathways by affecting receptor activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalenecarboxamides: Compounds with similar naphthalene and carboxamide structures.
Sulfonyl Amines: Compounds containing sulfonyl and amine groups.
Phenoxybutyl Derivatives: Compounds with phenoxybutyl side chains.
Uniqueness
2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
54178-94-8 |
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Molecular Formula |
C37H47N3O5S |
Molecular Weight |
645.9 g/mol |
IUPAC Name |
4-[(3-aminophenyl)sulfonylamino]-N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C37H47N3O5S/c1-7-36(3,4)25-18-19-33(31(22-25)37(5,6)8-2)45-21-12-11-20-39-35(42)30-24-32(28-16-9-10-17-29(28)34(30)41)40-46(43,44)27-15-13-14-26(38)23-27/h9-10,13-19,22-24,40-41H,7-8,11-12,20-21,38H2,1-6H3,(H,39,42) |
InChI Key |
GYVABUSMWJYZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)N)O)C(C)(C)CC |
Origin of Product |
United States |
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